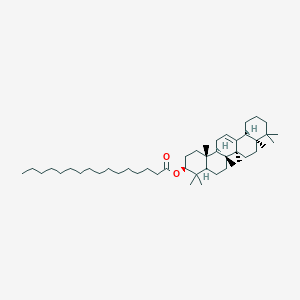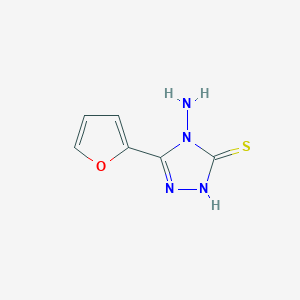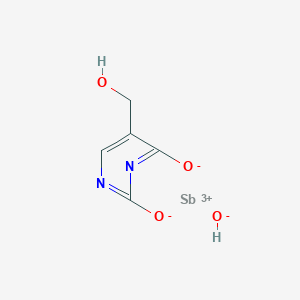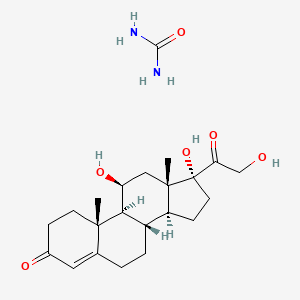
Tétroxyde de ruthénium
Vue d'ensemble
Description
Ruthenium tetroxide (RuO4) is a highly oxidizing compound that has found increasing utility in organic synthesis over the years. Its ability to catalyze a variety of synthetic transformations makes it a valuable tool in the chemist's arsenal. This compound facilitates protocols for oxidation of hydrocarbons, oxidative cleavage of C–C double bonds, oxidation of alcohols to carboxylic acids, dihydroxylation of alkenes, and more, under finely tuned reaction conditions (Piccialli, 2014).
Synthesis Analysis
Ruthenium tetroxide can be synthesized through various chemical reactions, often involving the oxidation of ruthenium compounds. It acts as a potent oxidizer in organic synthesis, catalyzing the transformation of various substrates into more oxidized forms with high selectivity and efficiency. The specific conditions for its synthesis and use in reactions are crucial for achieving desired outcomes.
Molecular Structure Analysis
The molecular structure of ruthenium tetroxide is characterized by a tetrahedral geometry, where ruthenium is in the center surrounded by four oxygen atoms. This structure is essential for its reactivity, allowing it to interact with a wide range of organic molecules, leading to selective oxidation reactions.
Chemical Reactions and Properties
Ruthenium tetroxide is known for its versatility in chemical reactions. It is particularly useful for the oxidation of alcohols to carboxylic acids and the oxidative cleavage of C–C double bonds. Its reactivity can be attributed to its ability to accept electrons from other compounds, making it an effective oxidizing agent (Piccialli, 2014).
Physical Properties Analysis
The physical properties of ruthenium tetroxide, such as its high reactivity and volatility, make it a challenging compound to handle. It requires careful storage and handling procedures to ensure safety and stability during use in chemical reactions.
Chemical Properties Analysis
Ruthenium tetroxide's chemical properties are dominated by its strong oxidizing potential. It can oxidize a wide range of organic compounds, including hydrocarbons, alcohols, and aromatic nuclei, under mild conditions. This makes it a valuable reagent for organic synthesis, providing a pathway to various functional groups and structural motifs (Stock & Wang, 1986).
Applications De Recherche Scientifique
Synthèse organique
Le tétroxyde de ruthénium est de plus en plus utilisé en synthèse organique . Il s'est avéré être un réactif capable de catalyser des transformations synthétiques utiles . Les protocoles d'oxydation des hydrocarbures, de clivage oxydatif des doubles liaisons C–C, de clivage oxydatif des alcynes terminaux et internes, d'oxydation des alcools en acides carboxyliques, de dihydroxylation des alcènes, de dégradation oxydative des noyaux phényle et autres hétéroaromatiques, de cyclisation oxydative des diènes, ont maintenant atteint un bon niveau d'amélioration .
Oxydation des alcools
Le this compound est utilisé dans l'oxydation des alcools primaires et secondaires en composés carbonylés . La première oxydation d'un alcool primaire en acide carboxylique utilisant le this compound a été rapportée par Berkowitz et Rylander en 1958 .
Catalyseur de transfert de phase
Le this compound a été utilisé comme catalyseur de transfert de phase dans un système biphasique composé de tétrachlorure de carbone et de chlorure de sodium aqueux saturé . Ce système a été utilisé pour la régénération de l'oxydant usagé, pour l'oxydation de l'alcool benzylique, du benzaldéhyde et du p-anisaldéhyde .
Diagnostic médical
Le ruthénium et leurs complexes sont principalement utilisés dans la détermination de la ferritine, de la calcitonine et de la cyclosporine et du niveau de folate dans le corps humain pour le diagnostic de maladies .
Activité antimicrobienne et anticancéreuse
Les complexes de ruthénium ont montré un potentiel dans les aspects du traitement axés sur l'activité immunosuppressive, antimicrobienne et anticancéreuse .
Surveillance de la dégradation du cœur
Le this compound permet de faire un diagnostic de la dégradation du cœur et de quantifier la libération potentielle dans l'atmosphère . Ceci est particulièrement utile dans le contexte des produits de fission nucléaire .
Mécanisme D'action
Target of Action
Ruthenium tetroxide (RuO4) is a strong oxidizing agent that reacts with a wide range of organic compounds . It reacts strongly with both saturated and unsaturated lipid molecules, as well as with proteins, glycogen, and monosaccharides . This broad reactivity makes it a versatile tool in organic chemistry.
Mode of Action
RuO4 interacts with its targets through oxidation reactions. It is consumed by the reaction and moves into the aqueous layer as RuO2 (soluble in water), where it is oxidized back to RuO4 by the stoichiometric reoxidant . This cyclical process allows RuO4 to act as a catalyst in various reactions .
Biochemical Pathways
RuO4 is involved in several biochemical pathways, primarily those involving oxidation reactions. For example, it can oxidize hydrocarbons, cleave C–C double bonds, oxidize alcohols to carboxylic acids, and perform dihydroxylation of alkenes . It can also oxidize terminal and internal alkynes, degrade phenyl and other heteroaromatic nuclei, and catalyze the oxidative cyclization of dienes .
Pharmacokinetics
The pharmacokinetics of RuO4 are largely determined by its physical properties. It is a volatile solid that sublimes easily at room temperature . It is sparingly soluble in water but freely soluble in carbon tetrachloride (CCl4), in which it forms stable solutions . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The primary result of RuO4’s action is the oxidation of its target molecules. This can lead to various outcomes depending on the specific target and reaction conditions. For example, it can oxidize adamantane to 1-adamantanol . In organic synthesis, it can oxidize primary alcohols to carboxylic acids .
Action Environment
The action of RuO4 is influenced by various environmental factors. Its reactivity can be fine-tuned by controlling the pH of the medium and using a range of co-oxidants . It is always generated in situ and used in catalytic quantities, at least in organic reactions . Its volatility and reactivity with common organic solvents necessitate careful handling in a well-ventilated fume hood .
Safety and Hazards
Ruthenium tetroxide has an acrid odor and its vapors are irritating to eyes and the respiratory tract. It is recommended to handle it only in a hood and avoid contact with skin and eyes . In case of spillage, it should be flushed with sodium bisulfite solution to decompose RuO4 and then flushed with plenty of water .
Orientations Futures
Ruthenium tetroxide is increasingly being used in organic synthesis due to its ability to catalyze useful synthetic transformations . New processes, synthetic applications, theoretical studies, and unusual transformations in the chemistry of RuO4 have been published in recent years . The trend towards the development of novel oxidation processes using RuO4 is relentless .
Analyse Biochimique
Biochemical Properties
Ruthenium tetroxide plays a significant role in biochemical reactions due to its strong oxidizing nature. It interacts with various biomolecules, including enzymes, proteins, lipids, and carbohydrates. Ruthenium tetroxide reacts strongly with both saturated and unsaturated lipid molecules, as well as with proteins, glycogen, and monosaccharides . It is used as a fixative and stain in microscopy to visualize cellular structures that are otherwise difficult to observe. The compound’s ability to oxidize a wide range of organic molecules makes it valuable in biochemical research and industrial applications.
Cellular Effects
Ruthenium tetroxide has profound effects on various types of cells and cellular processes. It influences cell function by reacting with cellular components such as lipids, proteins, and nucleic acids. Ruthenium tetroxide can alter cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to react with polar lipids that fail to show a reaction with osmium tetroxide, thereby overcoming the limitations of other staining agents . The compound’s strong oxidizing properties can lead to changes in cellular structures and functions, making it a valuable tool in cell biology research.
Molecular Mechanism
The molecular mechanism of ruthenium tetroxide involves its strong oxidizing properties. At the molecular level, ruthenium tetroxide exerts its effects by oxidizing various biomolecules. It can oxidize virtually any hydrocarbon, including complex organic molecules. The oxidation process involves the transfer of electrons from the biomolecule to ruthenium tetroxide, resulting in the formation of oxidized products. This mechanism is utilized in various biochemical applications, including the oxidation of alcohols to carboxylic acids and the visualization of cellular structures in microscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ruthenium tetroxide can change over time. The compound is known for its volatility and strong oxidizing properties, which can lead to degradation and changes in its effectiveness. Ruthenium tetroxide is sparingly soluble in water but freely soluble in carbon tetrachloride, which can affect its stability and reactivity . Long-term exposure to ruthenium tetroxide can lead to changes in cellular function and structure, making it important to carefully control experimental conditions when using this compound.
Dosage Effects in Animal Models
The effects of ruthenium tetroxide vary with different dosages in animal models. At low doses, the compound can be used as a staining agent to visualize cellular structures without causing significant toxicity. At high doses, ruthenium tetroxide’s strong oxidizing properties can lead to toxic or adverse effects. It is important to carefully control the dosage when using ruthenium tetroxide in animal studies to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
Ruthenium tetroxide is involved in various metabolic pathways due to its strong oxidizing properties. It interacts with enzymes and cofactors involved in oxidation-reduction reactions. For example, ruthenium tetroxide can oxidize alcohols to carboxylic acids, a reaction that involves the transfer of electrons from the alcohol to the compound . This interaction with metabolic pathways makes ruthenium tetroxide a valuable tool in biochemical research and industrial applications.
Transport and Distribution
Ruthenium tetroxide is transported and distributed within cells and tissues through various mechanisms. It can penetrate cellular membranes and interact with intracellular components. The compound’s strong oxidizing properties allow it to react with lipids, proteins, and nucleic acids, leading to its distribution throughout the cell. Ruthenium tetroxide’s solubility in organic solvents such as carbon tetrachloride also affects its transport and distribution within biological systems .
Subcellular Localization
The subcellular localization of ruthenium tetroxide is influenced by its strong oxidizing properties and interactions with cellular components. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles. Ruthenium tetroxide’s ability to oxidize lipids and proteins allows it to target specific cellular structures and compartments. This localization is important for its use as a staining agent in microscopy, where it can provide detailed visualization of cellular structures .
Propriétés
IUPAC Name |
tetraoxoruthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4O.Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFMDWMEOCWXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ru](=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RuO4, O4Ru | |
| Record name | Ruthenium(VIII) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ruthenium_tetroxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51429-86-8 (tri-hydrochloride salt) | |
| Record name | Ruthenium tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20174373 | |
| Record name | Ruthenium tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Golden-yellow solid; mp = 25.4 deg C; [Merck Index] | |
| Record name | Ruthenium tetroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17160 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
20427-56-9 | |
| Record name | Ruthenium tetroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ruthenium tetroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium tetroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ruthenium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTHENIUM TETROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97E960G9RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)

![2-[(Dimethylamino)methyl]-4-methyl-6-(1-methylcyclohexyl)phenol](/img/structure/B1215144.png)

![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)
![1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 3-phenylacrylate](/img/structure/B1215148.png)



